molecular formula C13H7NO3 B14763482 Nitrofluorenone

Nitrofluorenone

Cat. No.: B14763482
M. Wt: 225.20 g/mol
InChI Key: FGFOZLCWAHRUAJ-UHFFFAOYSA-N
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Description

Nitrofluorenone is a nitroaromatic compound derived from fluorene. It is characterized by the presence of a nitro group (-NO₂) attached to the fluorene backbone. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrofluorenone can be synthesized through several methods. One common approach involves the oxidation of fluorene to obtain 9-fluorenone, followed by nitration. For instance, 2,7-dibromo-4-nitrofluorenone can be prepared by first carrying out an oxidation reaction on fluorene to obtain 9-fluorenone. This is followed by a bromination reaction to obtain 2,7-dibromofluorenone. The final step involves nitration using a mixture of nitric acid and sulfuric acid under reflux conditions .

Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing environmental impact. The use of water as a solvent in the bromination and nitration processes helps achieve moderate reaction conditions, simple operation, and high total yield (83-88%) .

Chemical Reactions Analysis

Types of Reactions: Nitrofluorenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorenones depending on the reagents used.

Mechanism of Action

The mechanism of action of nitrofluorenone involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with various molecular targets. These interactions can lead to the inhibition of key biological pathways, such as DNA, RNA, and protein synthesis .

Comparison with Similar Compounds

Nitrofluorenone can be compared with other nitroaromatic compounds, such as:

Uniqueness: this compound’s unique combination of a nitro group and a carbonyl group allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both synthetic and applied chemistry.

Properties

Molecular Formula

C13H7NO3

Molecular Weight

225.20 g/mol

IUPAC Name

2-nitrofluoren-1-one

InChI

InChI=1S/C13H7NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-7H

InChI Key

FGFOZLCWAHRUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC=C(C3=O)[N+](=O)[O-]

Origin of Product

United States

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